molecular formula C14H17ClN2O2 B5067890 N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide

N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide

Cat. No. B5067890
M. Wt: 280.75 g/mol
InChI Key: BJVPUFGDSBFNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide, also known as CP 55,940, is a synthetic cannabinoid that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are present in the central nervous system and peripheral tissues, respectively.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 acts as a full agonist of these receptors, leading to the activation of downstream signaling pathways that modulate these processes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the activation of neuroprotective pathways. It has also been shown to have a role in regulating appetite, metabolism, and energy balance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, its high potency can also lead to off-target effects and potential toxicity, which must be carefully monitored. Additionally, the use of N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 in animal models may not fully recapitulate the effects seen in humans, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940, including:
1. Investigating its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurodegenerative diseases.
2. Developing more selective and safer compounds that target the endocannabinoid system for clinical use.
3. Studying the role of the endocannabinoid system in regulating appetite, metabolism, and energy balance, and its potential implications for the treatment of obesity and related disorders.
4. Exploring the potential of N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 and other cannabinoids as anticancer agents, based on their ability to modulate cell proliferation and apoptosis.
5. Investigating the potential of N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 and other cannabinoids as novel treatments for drug addiction and withdrawal, based on their ability to modulate the reward system and reduce drug-seeking behavior.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 is a potent synthetic cannabinoid that has gained significant interest in scientific research due to its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the endocannabinoid system and its role in regulating various physiological processes. However, further research is needed to determine its safety and efficacy in clinical settings and to develop more selective and safer compounds for clinical use.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 is synthesized through a multistep process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with cyclopentylamine, followed by the condensation of the resulting intermediate with ethylenediamine. The final product is obtained after purification through chromatography.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 has been extensively studied in preclinical models for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative diseases. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant properties.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVPUFGDSBFNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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